

clinical trial design for Orellanine cancer therapy

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Compound Focus: Orellanine

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ONC175 (Orellanine) Clinical Trial Design

The following tables summarize the core design elements and eligibility criteria for the Oncorena-1 trial (NCT05287945), a Phase I/II study for ONC175 in metastatic Renal Cell Carcinoma (RCC) [1] [2] [3].

Table 1: Trial Overview and Objectives

Trial Element	Description
Official Identifier	NCT05287945 (Oncorella-1) [3]
Phase	I/II [1] [3]
Study Drug	ONC175 (synthetically produced Orellanine) [2]
Target Indications	Metastatic Clear-Cell or Papillary Renal Cell Carcinoma [1] [3]
Primary Objectives	Determine Safety, Tolerability, Maximum Tolerated Dose (MTD) , and Recommended Phase 2 Dose [1] [3]
Key Secondary Objectives	Assess Preliminary Anti-Tumor Efficacy and Pharmacokinetics (PK) [1] [3]

Trial Element	Description
Patient Population	Up to 75 adult patients with metastatic RCC who are on dialysis due to kidney failure [1] [3]

Table 2: Key Eligibility Criteria (Summary)

Category	Inclusion Criteria	Exclusion Criteria
Disease Status	Histologically confirmed advanced clear cell or papillary RCC [3].	Not specified in available sources.
Prior Therapy	Must have exhausted other treatment options [3].	
Renal Function	Must be on dialysis [1] [3].	
Performance Status	ECOG performance status of 0-2 [3].	
Life Expectancy	At least 3 months [3].	

Detailed Experimental Protocol

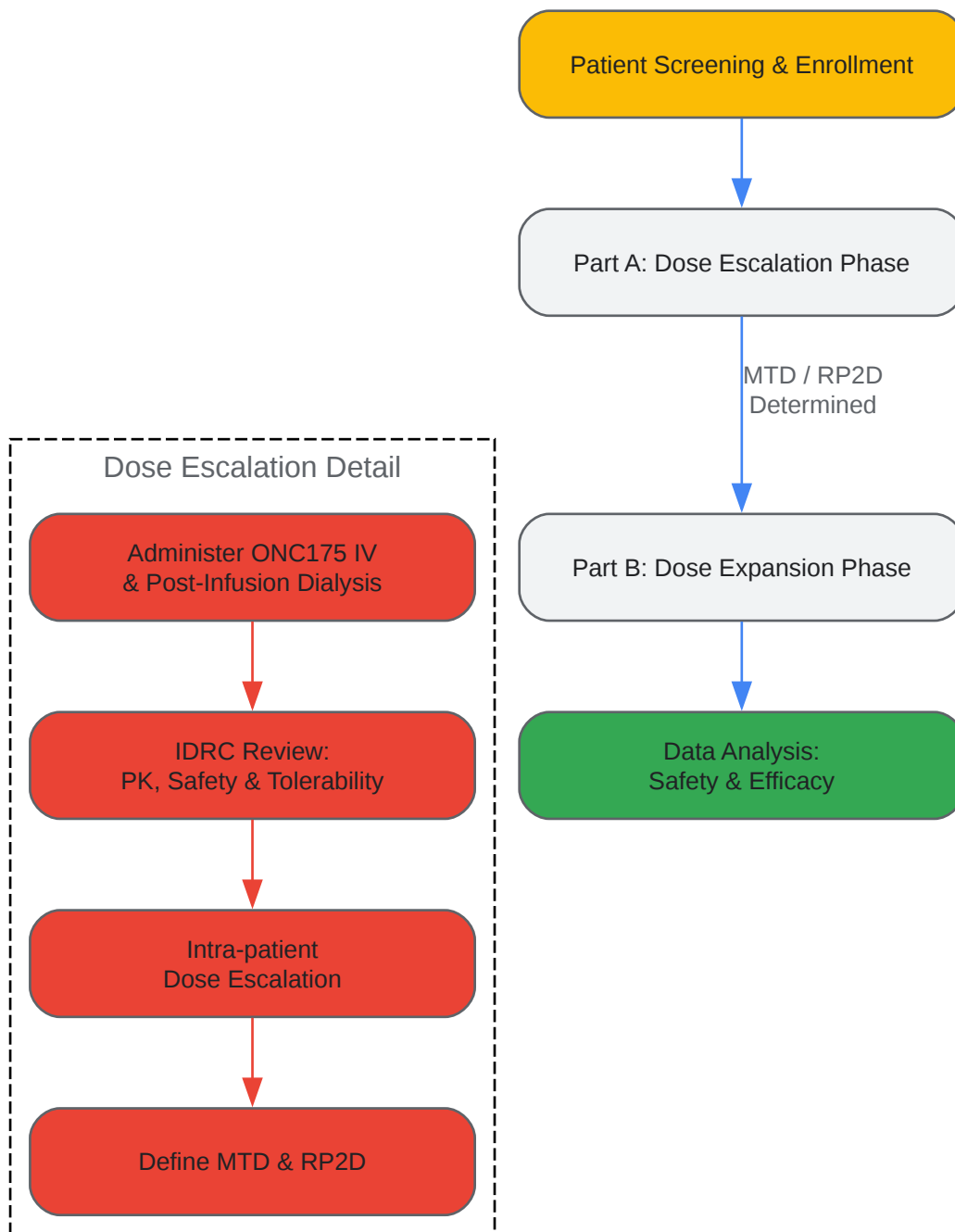
This section outlines the methodology for the clinical trial based on the available public information.

- 1. Drug Formulation and Administration** ONC175 is administered as an intravenous infusion over 30 minutes [3]. The drug product is a synthetically produced, highly stable form of **orellanine** [2].
- 2. Trial Structure and Dosing** The trial is an open-label study consisting of two sequential parts [1]:
 - Part A (Dose Escalation):** This phase utilizes an **intra-patient dose escalation** design to define the Maximum Tolerated Dose (MTD). A 3+3 design or a dose that produces a complete response in two or more patients will be used to guide escalation [1].
 - Part B (Dose Expansion):** This phase will further evaluate the safety and efficacy of the dose level(s) determined from Part A in a larger cohort of patients [1].

- **3. Concomitant Procedure: Haemodialysis** Each patient will undergo haemodialysis after the ONC175 infusion. This is a critical safety measure based on the drug's known mechanism and selectivity for kidney cells [1] [2].
- **4. Data Review and Monitoring** An Independent Data Review Committee (IDRC) will review pharmacokinetics, safety, and tolerability data after each dose in every patient. The IDRC will provide recommendations on dose escalation for subsequent patients [1]. Patients will be monitored for 4 weeks post-infusion [3].

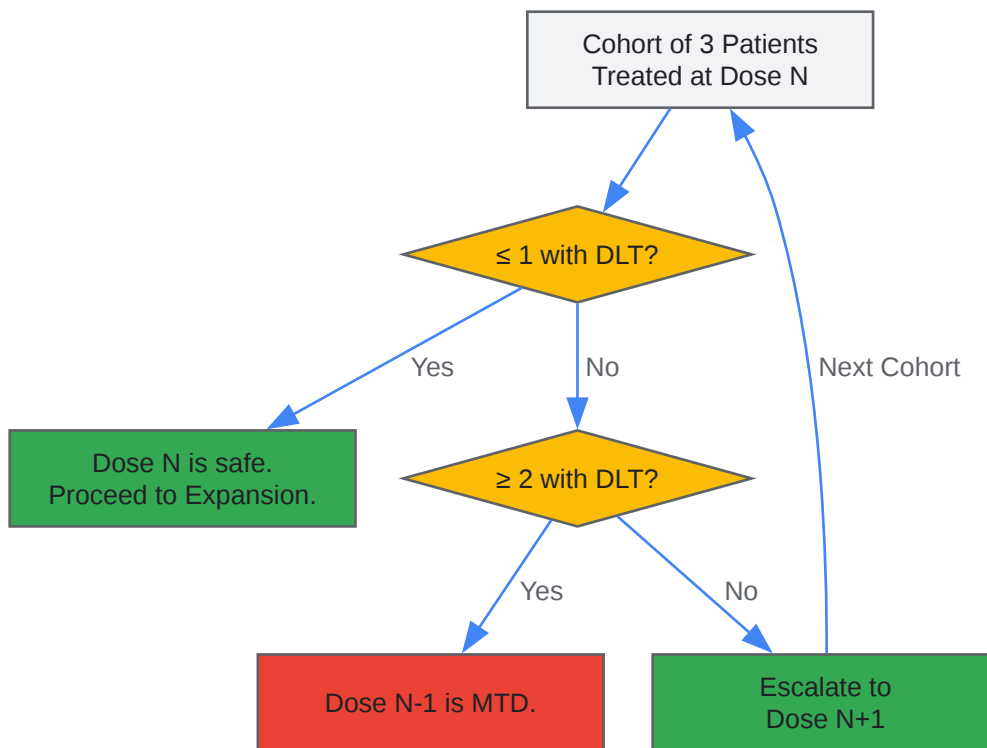
Workflow and Pathway Diagrams

The following diagrams illustrate the overall trial workflow and the dose-escalation logic.



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ONC175 Trial Workflow



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Dose Escalation Logic (3+3 Design)

Key Scientific Rationale for Researchers

The clinical translation of ONC175 is supported by a compelling scientific rationale that addresses a significant unmet need in metastatic RCC.

- **Unique Mechanism of Action (MoA):** ONC175 kills kidney cancer cells through a novel mechanism of action distinct from currently available therapies. It induces oxidative stress and down-regulates intracellular defense mechanisms, leading to mitochondrial dysfunction and apoptosis [2].
- **Selective Renal Targeting: Orellanine** is actively and selectively pumped into kidney cancer cells and proximal tubular cells via solute carriers that are almost exclusively expressed on these cells. This unique uptake mechanism underpins its targeted effect and potentially favorable safety profile in patients without kidney function [2].
- **Established Clinical Precedence:** The toxicological profile of **orellanine** in humans is well-documented from decades of accidental ingestion of *Cortinarius* mushrooms. This historical data provides a major advantage in de-risking the clinical development pathway [2].

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References

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2. Clinical potential - Home - Oncorena [oncorena.se]
3. FDA greenlights trial of orellanine in metastatic renal cell ... [urologytimes.com]

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